2-[(4-fluorophenyl)amino]-4-methyl-7-(thiophen-2-yl)-7,8-dihydroquinazolin-5(6H)-one
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Overview
Description
2-[(4-Fluorophenyl)amino]-4-methyl-7-(thiophen-2-yl)-5,6,7,8-tetrahydroquinazolin-5-one is a complex organic compound that belongs to the quinazolinone family This compound is characterized by the presence of a fluorophenyl group, a thiophene ring, and a tetrahydroquinazolinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-fluorophenyl)amino]-4-methyl-7-(thiophen-2-yl)-5,6,7,8-tetrahydroquinazolin-5-one typically involves multi-step organic reactions. One common method starts with the preparation of the quinazolinone core, followed by the introduction of the fluorophenyl and thiophene groups through nucleophilic substitution and cyclization reactions. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide or toluene. The temperature and pressure conditions are carefully controlled to optimize the yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality and scalability of the production. The industrial synthesis also emphasizes the use of environmentally friendly reagents and solvents to minimize waste and reduce the environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Fluorophenyl)amino]-4-methyl-7-(thiophen-2-yl)-5,6,7,8-tetrahydroquinazolin-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially enhancing its reactivity or stability.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide, often used in acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used in the presence of catalysts like palladium or copper.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of fluorophenyl or thiophene-substituted analogs.
Scientific Research Applications
2-[(4-Fluorophenyl)amino]-4-methyl-7-(thiophen-2-yl)-5,6,7,8-tetrahydroquinazolin-5-one has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of 2-[(4-fluorophenyl)amino]-4-methyl-7-(thiophen-2-yl)-5,6,7,8-tetrahydroquinazolin-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In the case of receptor interactions, the compound may act as an agonist or antagonist, modulating the receptor’s signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-Chlorophenyl)amino]-4-methyl-7-(thiophen-2-yl)-5,6,7,8-tetrahydroquinazolin-5-one
- 2-[(4-Bromophenyl)amino]-4-methyl-7-(thiophen-2-yl)-5,6,7,8-tetrahydroquinazolin-5-one
- 2-[(4-Methylphenyl)amino]-4-methyl-7-(thiophen-2-yl)-5,6,7,8-tetrahydroquinazolin-5-one
Uniqueness
The presence of the fluorophenyl group in 2-[(4-fluorophenyl)amino]-4-methyl-7-(thiophen-2-yl)-5,6,7,8-tetrahydroquinazolin-5-one imparts unique electronic properties, enhancing its reactivity and potential biological activity. Compared to its chlorophenyl, bromophenyl, and methylphenyl analogs, the fluorophenyl derivative may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C19H16FN3OS |
---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
2-(4-fluoroanilino)-4-methyl-7-thiophen-2-yl-7,8-dihydro-6H-quinazolin-5-one |
InChI |
InChI=1S/C19H16FN3OS/c1-11-18-15(9-12(10-16(18)24)17-3-2-8-25-17)23-19(21-11)22-14-6-4-13(20)5-7-14/h2-8,12H,9-10H2,1H3,(H,21,22,23) |
InChI Key |
ZXEGCPSBDVSAAX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NC(=N1)NC3=CC=C(C=C3)F)CC(CC2=O)C4=CC=CS4 |
Origin of Product |
United States |
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